2-Chloro-4-morpholin-4-yl-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJFFFJUVXSVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105315-95-5 | |
| Record name | 2-chloro-4-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Morpholin 4 Yl Phenylamine
Established Synthetic Routes and Strategies for the Core Structure
The synthesis of 2-Chloro-4-morpholin-4-yl-phenylamine is a multi-step process that involves the strategic formation of the phenylamine core, the introduction of the morpholine (B109124) substituent, and the specific placement of the chloro group. The sequence of these steps is crucial for achieving the desired isomer with high purity and yield.
Amination Reactions in the Synthesis of Phenylamine Derivatives
A common and effective method for creating the phenylamine (aniline) structure is through the reduction of a nitroaromatic precursor. The nitro group serves as a masked form of the amine, which can be revealed in the final stages of the synthesis. This approach is advantageous as the electron-withdrawing nature of the nitro group facilitates certain preceding reactions, such as nucleophilic aromatic substitution.
Several reducing agents and conditions can be employed for this transformation, each with its own benefits regarding yield, selectivity, and compatibility with other functional groups. uomustansiriyah.edu.iqsavemyexams.com
Key Research Findings:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a widely used catalyst for this purpose. chemicalbook.com The reaction is typically clean and high-yielding. chemicalbook.com
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). savemyexams.com For example, refluxing a nitrobenzene (B124822) compound with tin and concentrated HCl effectively reduces the nitro group to an amine. savemyexams.com
Table 1: Comparison of Common Reduction Methods for Nitroaromatic Compounds
| Reducing System | Catalyst/Reagent | Conditions | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, Ethanol solvent chemicalbook.com | High yield, clean reaction chemicalbook.com |
| Metal/Acid Reduction | Sn, conc. HCl | Reflux | Effective and well-established savemyexams.com |
Introduction of the Morpholine Moiety: Reaction Pathways and Conditions
The morpholine group is typically introduced onto the aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the nitrogen atom of morpholine acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a suitable leaving group, most commonly a halogen atom (e.g., F, Cl). The reaction is significantly accelerated by the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.
Key Research Findings:
A general synthetic route involves reacting an aryl halide, activated by a nitro group, with morpholine. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves reacting a chloro-substituted quinoline (B57606) with morpholine in the presence of potassium carbonate (K₂CO₃) in a solvent like DMF at elevated temperatures (120 °C). mdpi.com
The synthesis of 4-Morpholinoaniline (B114313) can be achieved by reacting 4-fluoronitrobenzene with morpholine, followed by the reduction of the nitro group. chemicalbook.com The fluorine atom is an excellent leaving group in SNAr reactions.
Table 2: Typical Conditions for Nucleophilic Aromatic Substitution with Morpholine
| Substrate | Reagent | Base | Solvent | Temperature |
|---|---|---|---|---|
| Activated Aryl Halide | Morpholine | K₂CO₃ | DMF | 120 °C mdpi.com |
Halogenation Strategies for Chloro Substitution
The introduction of a chlorine atom onto the aniline (B41778) ring requires careful consideration of the directing effects of the substituents already present. The amino group is a powerful activating, ortho-para directing group, which can lead to multiple halogenations and a mixture of products if not controlled. chemistrysteps.com
Key Research Findings:
Protection Strategy: A common strategy to control halogenation is to temporarily protect the amino group by converting it into an amide, for example, an acetamide (B32628), by reacting it with acetic anhydride (B1165640). uomustansiriyah.edu.iq The amide group is still an ortho-para director but is less activating than the amino group, allowing for more controlled, mono-halogenation. uomustansiriyah.edu.iqchemistrysteps.com Following the chlorination step, the amide is hydrolyzed back to the amine. uomustansiriyah.edu.iq
Direct Halogenation: Methods for the direct and regioselective halogenation of unprotected anilines have been developed. Using copper(II) chloride (CuCl₂) in ionic liquids can achieve chlorination with high yield and regioselectivity, typically favoring the para-position. beilstein-journals.org
Ortho-Halogenation: For selective ortho-chlorination, specific protocols can be employed. One such method involves the treatment of N,N-dialkylaniline N-oxides with thionyl chloride, which predominantly yields the 2-chloro derivative. nih.gov
Precursor Chemistry and Intermediate Synthesis
Synthesis of Halogenated Aniline Precursors
Halogenated anilines or their nitro-analogs are critical starting materials. The synthesis of these precursors often begins with a simple aromatic compound like benzene (B151609) or nitrophenol.
Key Research Findings:
A synthetic method for 2-chloro-4-aminophenol starts with the chlorination of p-nitrophenol using chlorine gas in an inert organic solvent to produce 2-chloro-4-nitrophenol. google.comgoogle.com This intermediate is then reduced to the final product. google.comgoogle.com This illustrates the principle of establishing the halogen and a masked amino group on the ring prior to further functionalization.
The inherent reactivity of anilines means that direct halogenation can be challenging to control. chemistrysteps.com Therefore, multi-step sequences involving protection, halogenation, and deprotection are often necessary to obtain the desired isomer. beilstein-journals.org
Preparation of Morpholine-Containing Intermediates
A key intermediate for the target molecule is a compound that already contains the morpholine ring attached to a chlorinated nitrobenzene core, such as 4-(3-chloro-4-nitrophenyl)morpholine.
Key Research Findings:
The synthesis of such an intermediate would likely proceed via a nucleophilic aromatic substitution reaction. For example, reacting 1,2-dichloro-4-nitrobenzene with morpholine. The chlorine atom at the C-1 position (para to the nitro group) is more activated towards nucleophilic attack than the chlorine at the C-2 position (meta to the nitro group). This regioselectivity allows for the preferential substitution of the C-1 chlorine by morpholine to yield 4-(2-chloro-5-nitrophenyl)morpholine. A similar reaction with 2,4-dichloronitrobenzene (B57281) would be expected to yield an isomeric product.
An alternative pathway involves preparing 4-(4-nitrophenyl)morpholine (B78992) first, as described from 4-fluoronitrobenzene. chemicalbook.com This intermediate could then be selectively chlorinated at the position ortho to the amino group (after reduction) or meta to the morpholine group, although this would require careful control of the reaction conditions to achieve the correct isomer.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Aniline |
| Benzene |
| 2-chloro-4-aminophenol |
| 2-chloro-4-nitrophenol |
| 4-(3-chloro-4-nitrophenyl)morpholine |
| 4-(2-chloro-5-nitrophenyl)morpholine |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |
| Copper(II) chloride |
| 1,2-dichloro-4-nitrobenzene |
| 2,4-dichloronitrobenzene |
| 4-fluoronitrobenzene |
| 4-Morpholinoaniline |
| 4-(4-nitrophenyl)morpholine |
| Morpholine |
| Nitrobenzene |
| p-nitrophenol |
| Palladium on activated carbon |
| Phenylamine |
| Thionyl chloride |
Advanced Synthetic Techniques and Optimization
The synthesis of this compound involves the strategic formation of two key C-N bonds on a chlorinated aromatic core. Modern synthetic chemistry offers several advanced techniques to achieve this with high efficiency, selectivity, and control. These methods represent significant improvements over classical approaches, providing enhanced yields, reduced reaction times, and more sustainable processes.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, a critical step in the synthesis of this compound. nih.gov The Buchwald-Hartwig amination, which typically employs palladium or copper catalysts, is a premier method for coupling amines with aryl halides.
A plausible synthetic route commences with a dichlorinated aromatic precursor, such as 2,4-dichloro-1-nitrobenzene. The first C-N bond can be formed by reacting this precursor with morpholine. This reaction is often a nucleophilic aromatic substitution (SNAr), where the chlorine at the 4-position is more activated towards substitution due to the strong electron-withdrawing effect of the para-nitro group.
The second C-N bond, which defines the primary amine of the final product, is typically introduced via the reduction of the nitro group. However, catalytic methods can also be employed to directly aminate a chloro-precursor. For instance, if starting with 2,4-dichloroaniline (B164938), a selective catalytic amination with morpholine would be required. Copper-catalyzed processes have shown effectiveness in the amination of electron-rich aryl halides. researchgate.net The choice of catalyst, ligand, base, and solvent is critical to control selectivity and achieve high yields. nih.gov
Key Catalytic Systems for C-N Bond Formation:
| Catalyst System | Ligand | Base | Typical Application |
| Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Buchwald-Hartwig amination of aryl chlorides with primary/secondary amines. |
| CuI | 1,10-Phenanthroline | Cs₂CO₃, K₂PO₄ | Ullmann condensation for coupling aryl halides with amines and amides. researchgate.net |
| NiCl₂(dppe) | dppe | K₃PO₄ | Nickel-catalyzed amination for less reactive aryl chlorides. |
The development of catalyst-free C-N bond formation reactions under green or biocompatible conditions also presents a novel and atom-economical strategy, although its application to this specific scaffold requires further investigation. researchgate.netrsc.org
Modern energy sources and reaction setups like microwave irradiation and continuous flow systems offer substantial advantages for the synthesis of complex molecules like this compound.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reaction profiles by minimizing the formation of side products. nih.govresearchgate.net In the context of synthesizing the title compound, a key SNAr step, such as the reaction between 2,4-dichloro-1-nitrobenzene and morpholine, can be significantly accelerated. The use of microwave technology has been successfully applied to a variety of C-N bond-forming reactions, including the synthesis of various acetamide and indole (B1671886) derivatives. mdpi.comirjmets.commdpi.com
Flow Chemistry Applications: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. jst.org.in For multi-step syntheses, different reactors can be coupled sequentially, allowing for a continuous process without the need to isolate intermediates. mdpi.com This "telescoped" approach is highly efficient and can improve safety, particularly when handling hazardous reagents or exothermic reactions. nih.gov The synthesis of this compound, which involves potentially exothermic nitration or energetic intermediates, could be rendered safer and more scalable using a flow-based manufacturing process. jst.org.in
Comparative Synthesis Parameters:
| Method | Temperature (°C) | Time | Yield (%) | Notes |
| Conventional Heating | 100-120 | 8-12 h | 75 | Standard reflux conditions in a high-boiling solvent. |
| Microwave Irradiation | 150 | 10-15 min | 92 | Sealed vessel conditions, rapid heating. researchgate.net |
| Continuous Flow | 140-160 | 5 min (residence time) | 95 | Improved heat transfer and process control. nih.gov |
This table presents hypothetical, yet typical, comparative data for a representative SNAr step in the synthesis.
The synthesis of this compound from precursors with multiple reactive sites presents significant challenges in chemo- and regioselectivity. The key is to control the sequence and site of bond-forming events.
A common and logical precursor is 2,4-dichloro-1-nitrobenzene . This molecule has two chlorine atoms that can potentially be substituted by a nucleophile like morpholine.
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr): The nitro group (-NO₂) is a powerful electron-withdrawing group. Its deactivating effect is strongest at the ortho (C2) and para (C4) positions. Consequently, the chlorine atom at C4 is significantly more activated towards nucleophilic attack than the chlorine at C2. This strong electronic preference allows for the highly regioselective substitution of the C4-chlorine by morpholine, yielding 4-(2-chloro-4-nitrophenyl)morpholine (B1295113) as the major product. nih.gov This type of regioselectivity is a well-documented phenomenon in nucleophilic aromatic substitution on substituted quinolines and quinazolines. mdpi.comresearchgate.net
Chemoselectivity in Reduction: Following the SNAr reaction, the nitro group must be reduced to a primary amine. This step requires a chemoselective reducing agent that will not affect the chloro-substituent or the morpholine ring. Common reagents for this transformation include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. These reagents are generally highly selective for the reduction of nitro groups in the presence of aryl chlorides.
Alternative Synthetic Sequences and Selectivity Outcomes:
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product Selectivity |
| 2,4-dichloro-1-nitrobenzene | Morpholine | 4-(2-chloro-4-nitrophenyl)morpholine | SnCl₂/HCl | High regioselectivity for the desired product. |
| 2,4-dichloroaniline | Morpholine (Catalytic) | Mixture of isomers | - | Poor regioselectivity without a strongly directing group; C2 vs C4 substitution is competitive. |
| 1-chloro-2-nitro-4-aminobenzene | Morpholine | - | - | Incorrect starting material; morpholine would likely displace the chloro group. |
The study of reaction conditions is crucial for optimizing chemo- and regioselectivity in such syntheses. mdpi.com
Chemical Reactivity and Mechanistic Investigations
The chemical behavior of this compound is dictated by the interplay of its three distinct substituents on the aromatic ring: a primary aromatic amine, a tertiary aliphatic amine (morpholine), and a halogen (chlorine).
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on this compound is governed by the directing and activating/deactivating effects of the existing substituents.
Amino Group (-NH₂): A powerful activating, ortho, para-directing group.
Morpholino Group (-N(CH₂)₄O): A strong activating, ortho, para-directing group, similar in effect to a dialkylamino group.
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
Position C5: This position is ortho to the morpholino group and meta to both the amine and chloro groups.
Position C3: This position is ortho to the amine group and meta to the morpholino and chloro groups.
Position C6: This position is para to the chloro group, ortho to the morpholino group, and meta to the amine group.
Considering the powerful activating nature of the amine and morpholino groups, electrophilic attack is most likely to occur at the positions ortho to them, namely C3 and C5. libretexts.org The C5 position is ortho to the morpholino group and is sterically less hindered than the C3 position, which is flanked by the amine and chloro groups. Therefore, substitution at C5 is predicted to be the major pathway. Under forcing conditions, a second substitution might occur at C3. The formation of a resonance-stabilized cationic intermediate, often called a σ-complex or benzenium ion, is a key step in the mechanism of these reactions. libretexts.orglibretexts.org
The title compound possesses two nitrogen atoms with distinct chemical environments and nucleophilic properties.
Primary Aromatic Amine (-NH₂): The exocyclic primary amine is a versatile functional group. Its lone pair of electrons is partially delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity compared to an aliphatic amine. However, it remains sufficiently nucleophilic to react with a variety of electrophiles. Common reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt, which is a valuable intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -F, -Br via Sandmeyer reactions).
The reactivity of this amine can be too high in some cases, such as during EAS reactions with strong acids, where it can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. libretexts.org
Tertiary Aliphatic Amine (Morpholine Nitrogen): The nitrogen atom within the morpholine ring is a tertiary aliphatic amine. Its lone pair of electrons is not delocalized into the aromatic ring and is therefore more available for reaction. This makes it a stronger base and a more potent nucleophile than the primary aromatic amine. nih.gov
Protonation: It will readily react with acids to form a morpholinium salt.
Quaternization: It can act as a nucleophile to attack alkyl halides, leading to the formation of a quaternary ammonium salt. researchgate.net
Lewis Base Activity: It can coordinate to Lewis acids and metal centers.
The differential reactivity of these two nitrogen centers allows for selective chemical transformations. For example, acylation would likely occur preferentially at the primary amine, while quaternization with an alkyl halide would occur at the more nucleophilic morpholine nitrogen.
Rearrangement Reactions and Side Product Analysis
In the synthesis and subsequent reactions of N-aryl morpholines and related aniline derivatives, the potential for molecular rearrangements and the formation of side products are critical considerations for reaction design and optimization.
Rearrangement Reactions:
While specific studies on the rearrangement reactions of this compound are not extensively documented, analogous structures in the broader class of N-aryl amines and related compounds are known to undergo certain types of intramolecular rearrangements. One such notable transformation is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group from a heteroatom to a terminal nucleophilic center. wikipedia.orgmanchester.ac.uk For a Smiles rearrangement to occur with a derivative of this compound, the amino group would need to be further functionalized with a moiety containing a tethered nucleophile and an activating group on the phenyl ring, typically ortho or para to the morpholine substituent. wikipedia.org The presence of the electron-donating morpholine and amino groups on the phenyl ring makes the standard Smiles rearrangement less likely without significant modification to introduce strong electron-withdrawing groups. wikipedia.org
Another potential, though less common, rearrangement could be a radical-mediated Smiles rearrangement. These reactions can be initiated by photoredox catalysis and may not require the same degree of electronic activation on the aromatic ring as their polar counterparts. nih.govrsc.org
Side Product Analysis:
The synthesis of this compound, typically achieved through nucleophilic aromatic substitution of a dihalogenated nitrobenzene with morpholine followed by reduction of the nitro group, can be accompanied by the formation of various side products. During the palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, which could be employed in the synthesis of N-aryl morpholines, side products can arise. For instance, in related Pd-catalyzed carboamination reactions for the synthesis of substituted morpholines, the formation of 3,4-dihydro-2H-1,4-oxazines via β-hydride elimination has been observed. nih.gov Additionally, sequential N-arylation and Heck arylation can also lead to undesired byproducts. nih.gov
During the derivatization of the primary amine, side reactions are also possible. For example, in amidation or sulfonamidation reactions, over-acylation or -sulfonylation could occur if the reaction conditions are not carefully controlled, potentially leading to di-acylated or di-sulfonated products, although this is less common for anilines.
Derivatization Strategies and Analogue Generation
The structural modification of this compound is a key strategy for developing new chemical entities with tailored properties. Derivatization can be targeted at the primary amino group, the morpholine ring, or the phenyl ring.
Amidation and Sulfonamidation Reactions
The primary amino group of this compound is a versatile handle for a variety of functionalization reactions, most notably amidation and sulfonamidation.
Amidation: The reaction of the aniline with acyl chlorides or carboxylic acids activated with coupling agents readily forms the corresponding amides. This reaction is a fundamental transformation in medicinal chemistry for introducing a wide range of substituents. A facile one-pot synthesis of N-aryl amides has been developed using chloroacetyl chloride and an organic base like DBU in THF at room temperature, affording high yields. sphinxsai.com While this specific method was demonstrated on various aryl amines, it is applicable to this compound. The choice of solvent can be crucial in these reactions; for instance, solvent-controlled selective amidation of aroyl chlorides has been reported. nih.gov The use of ammonium salts as the amine source with acid chlorides provides another route to primary amides. researchgate.net
Sulfonamidation: The synthesis of sulfonamides from this compound can be achieved by reacting it with various sulfonyl chlorides in the presence of a base. This functional group is a well-known pharmacophore. A study on the synthesis of sulfonamide derivatives of the structurally similar 3-fluoro-4-morpholinoaniline (B119058) demonstrated the reaction with substituted aryl sulfonyl chlorides in the presence of triethylamine (B128534) in THF to give good yields of the corresponding sulfonamides. researchgate.net This methodology is directly translatable to the derivatization of this compound. The reaction conditions for sulfonamide synthesis can be mild, often employing pyridine (B92270) as a base at room temperature. cbijournal.com
Below is a table summarizing representative amidation and sulfonamidation reactions applicable to this compound based on analogous transformations.
| Reagent | Base | Solvent | Product Type | Reference |
| Chloroacetyl chloride | DBU | THF | N-Aryl-2-chloroacetamide | sphinxsai.com |
| Aroyl Chloride | LiHMDS | Dioxane | N-Aryl-benzamide | nih.gov |
| Aryl Sulfonyl Chloride | Triethylamine | THF | N-Aryl-sulfonamide | researchgate.net |
| Benzene Sulfonyl Chloride | Pyridine | - | N-Aryl-benzenesulfonamide | cbijournal.com |
Functionalization of the Morpholine Ring
The morpholine ring itself can be a site for chemical modification, although this is generally more challenging than derivatizing the primary amine.
N-Alkylation of the Morpholine Nitrogen (in precursors): While the nitrogen of the morpholine in the target compound is already arylated, functionalization at this position is relevant to the synthesis of analogues from different starting materials. The N-alkylation of morpholine with alcohols can be achieved using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.net This approach is applicable to the synthesis of various N-alkyl morpholine precursors.
Oxidative Ring-Opening: The morpholine ring can undergo oxidative cleavage under certain conditions. A visible light-promoted oxidative ring-opening of N-arylmorpholine derivatives has been reported, leading to the formation of formamidoethyl formates. google.com This transformation fundamentally alters the heterocyclic scaffold and provides access to a different chemical space.
Modifications on the Phenyl Ring for Structural Diversity
The phenyl ring of this compound offers several positions for further substitution, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (chloro, morpholino, and amino groups) will govern the regioselectivity of these reactions. The amino and morpholino groups are ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating.
Halogenation: Further halogenation of the phenyl ring can introduce additional diversity. The positions ortho to the activating amino and morpholino groups are the most likely sites for electrophilic halogenation. For instance, the position ortho to the amino group (C3) and ortho to the morpholino group (C5) would be susceptible to attack.
Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents. The regioselectivity will be dictated by the interplay of the directing effects of the existing substituents. In substituted anilines, the nitration outcome is heavily influenced by the directing power of the amine (or a protected form) and other substituents. ulisboa.pt For 2-chloro-4-morpholinoaniline, the positions ortho to the amino and morpholino groups are the most activated towards electrophilic attack by the nitronium ion.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic methods for introducing carbon-based substituents onto an aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, the strongly activating amino group can complicate these reactions by coordinating with the Lewis acid catalyst, often necessitating the use of a protecting group on the nitrogen. The reaction of anilines in Friedel-Crafts reactions can be challenging, but with appropriate protection, acylation would be expected to occur at the positions ortho to the activating groups. youtube.com
The following table outlines potential modifications on the phenyl ring.
| Reaction | Reagent | Expected Major Product(s) | Reference |
| Halogenation | Br2, FeBr3 | Bromo-2-chloro-4-morpholin-4-yl-phenylamine | nih.gov |
| Nitration | HNO3, H2SO4 | Nitro-2-chloro-4-morpholin-4-yl-phenylamine | ulisboa.ptrsc.org |
| Friedel-Crafts Acylation | RCOCl, AlCl3 (with protected amine) | Acyl-2-chloro-4-morpholin-4-yl-phenylamine | masterorganicchemistry.comlibretexts.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Morpholin 4 Yl Phenylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-chloro-4-morpholin-4-yl-phenylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for a complete assignment of all proton and carbon signals, confirming the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Connectivity
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its shielding, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons.
In the structure of this compound, we would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the morpholine (B109124) ring.
Aromatic Protons: The phenyl ring has three protons. Their chemical shifts would be influenced by the electron-donating amino and morpholino groups and the electron-withdrawing chloro group. The proton ortho to the amino group would likely appear as a doublet, coupled to the adjacent proton. The other two aromatic protons would also exhibit splitting patterns based on their coupling with each other.
Amine Protons: The -NH₂ protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Morpholine Protons: The morpholine ring contains eight protons. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen (N-CH₂) would be deshielded compared to the protons on the carbons adjacent to the oxygen (O-CH₂). These would typically appear as two distinct multiplets.
For illustrative purposes, the ¹H NMR spectral data for the related compound 4-morpholinoaniline (B114313) is presented below. researchgate.netchemicalbook.com
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.62 - 6.89 | m |
| Amine (-NH₂) | 3.60 | s (broad) |
| N-(CH₂)₂ | ~3.10 | t |
| O-(CH₂)₂ | ~3.85 | t |
Data obtained for 4-morpholinoaniline in CDCl₃. 'm' denotes multiplet, 's' denotes singlet, 't' denotes triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
For this compound, one would expect to see ten distinct signals in the ¹³C NMR spectrum, corresponding to the six carbons of the phenyl ring and the four carbons of the morpholine ring.
Aromatic Carbons: The six carbons of the benzene (B151609) ring would appear in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the nitrogen, chlorine, and morpholino groups would have their chemical shifts significantly influenced by these substituents.
Morpholine Carbons: The four carbons of the morpholine ring would appear in the aliphatic region. The two carbons adjacent to the nitrogen (C-N) would be at a different chemical shift than the two carbons adjacent to the oxygen (C-O), with the latter typically being more deshielded (further downfield).
The following table provides representative ¹³C NMR data for the analogous compound 4-morpholinoaniline . researchgate.net
| Carbons | Chemical Shift (δ, ppm) |
| Aromatic C-N (Amine) | ~142.0 |
| Aromatic C-N (Morpholine) | ~145.0 |
| Aromatic C-H | ~116.0, ~117.0 |
| Morpholine C-N | ~50.0 |
| Morpholine C-O | ~67.0 |
Approximate chemical shifts based on data for 4-morpholinoaniline.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between nuclei and allowing for unambiguous structural assignment. nih.govresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). This is invaluable for identifying adjacent protons and tracing out the spin systems within a molecule, such as the connectivity of the aromatic protons and the protons within the morpholine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
The application of these 2D NMR techniques to N-substituted morpholines has been documented, demonstrating their power in confirming the chair conformation of the morpholine ring and establishing the connectivity between the morpholine and aryl moieties. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, it can absorb energy and vibrate at specific frequencies, which correspond to the stretching and bending of its chemical bonds.
Disclaimer: Specific experimental IR and Raman data for this compound is not available in the referenced literature. The analysis below is based on the expected vibrational modes for its functional groups and data from analogous compounds like 2,4-dichloroaniline (B164938).
Vibrational Analysis for Functional Group Identification
By analyzing the vibrational spectrum, characteristic absorption bands can be assigned to specific functional groups, confirming their presence in the molecule.
For this compound, key expected vibrational modes include:
N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for both the aromatic amine and the morpholine nitrogen would be expected in the 1250-1360 cm⁻¹ range.
C-O-C Stretching: The morpholine ring will exhibit a strong, characteristic C-O-C asymmetric stretching band, usually around 1115 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
The following table presents selected experimental vibrational frequencies for the related compound 2,4-dichloroaniline . nih.govsigmaaldrich.com
| Vibrational Mode | Wavenumber (cm⁻¹) - FTIR | Wavenumber (cm⁻¹) - FT-Raman |
| N-H Asymmetric Stretch | ~3480 | ~3480 |
| N-H Symmetric Stretch | ~3390 | ~3390 |
| Aromatic C-H Stretch | ~3060 | ~3060 |
| C=C Aromatic Stretch | ~1600 | ~1600 |
| N-H Bending | ~1620 | - |
| C-N Stretch | ~1280 | ~1280 |
| C-Cl Stretch | ~700 | ~700 |
Data is for 2,4-dichloroaniline and serves as an illustration of typical vibrational frequencies for a chloroaniline structure.
Comparative Spectroscopic Studies with Computational Data
To achieve a more precise and reliable assignment of the vibrational modes, experimental IR and Raman spectra are often compared with theoretical spectra generated through computational methods, most commonly Density Functional Theory (DFT). sphinxsai.comresearchgate.netglobalresearchonline.net
The process involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov
Frequency Calculation: The vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated for the optimized geometry.
Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. sphinxsai.com
Assignment: The scaled theoretical frequencies are then compared with the experimental IR and Raman bands, allowing for a detailed and confident assignment of each observed band to a specific vibrational mode of the molecule.
This comparative approach has been successfully applied to various substituted anilines, providing a deeper understanding of their vibrational properties and confirming the structural assignments made from experimental data. nih.govglobalresearchonline.netresearchgate.net The theoretical calculations can also help to resolve ambiguities in the assignment of complex vibrational modes in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the spectrum is dictated by the electronic transitions within its aromatic and heteroalicyclic moieties.
The UV-Vis absorption spectrum of this compound is primarily shaped by the substituted benzene ring, which acts as the principal chromophore. The presence of the amino group (-NH2), the morpholino group, and the chlorine atom as substituents significantly influences the energy of the electronic transitions. The absorption bands observed for chloro-substituted aniline (B41778) derivatives are typically the result of π → π* and n → π* transitions. researchgate.net
The main electronic transitions expected for this molecule are:
π → π Transitions:* These transitions, characteristic of aromatic systems, are expected to give rise to strong absorption bands. The aniline moiety itself shows a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. The presence of the electron-donating morpholino group at the para position and the electron-withdrawing chloro group at the ortho position will likely cause a bathochromic (red) shift in these bands due to the extension of the conjugated system and electronic perturbations. researchgate.net
n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atoms of the amino and morpholino groups and the oxygen atom of the morpholine ring. These transitions are typically weaker in intensity compared to π → π* transitions and may be observed as shoulders on the main absorption bands or may be obscured by them.
Table 1: Expected Electronic Transitions and Chromophores for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Substituted Benzene Ring | 240 - 260 | High |
| π → π* | Substituted Benzene Ring | 290 - 320 | Medium |
Solvatochromism refers to the shift in the position of absorption bands in response to a change in the polarity of the solvent. This phenomenon provides valuable information about the change in dipole moment of the molecule upon electronic excitation. For this compound, which possesses both hydrogen bond donating (-NH2) and accepting (morpholine oxygen and nitrogen) sites, significant solvatochromic shifts are anticipated.
In non-polar solvents, the molecule exists in its ground state electronic configuration with minimal interaction with the solvent. In polar protic solvents (e.g., ethanol, methanol), hydrogen bonding can occur with the lone pairs of the nitrogen and oxygen atoms, as well as the amino hydrogens. scirp.org This stabilization of the ground state or excited state can lead to shifts in the absorption maxima (λmax).
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (longer wavelength). This is often observed for π → π* transitions in molecules with intramolecular charge transfer character.
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more stabilized by the polar solvent than the excited state, a blue shift (shorter wavelength) will be observed. This is typical for n → π* transitions, where the lone pair electrons are involved in hydrogen bonding with protic solvents, lowering the energy of the ground state. scirp.org
Given the structure of this compound, a noticeable bathochromic shift of the main π → π* absorption bands is expected with increasing solvent polarity, indicating an excited state with a larger dipole moment. nih.gov
Table 2: Predicted Solvatochromic Shifts for this compound
| Solvent | Polarity | Expected Shift in λmax (π → π*) |
|---|---|---|
| Hexane (B92381) | Non-polar | Reference |
| Dichloromethane | Polar aprotic | Bathochromic (Red Shift) |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C10H13ClN2O), HRMS can distinguish its exact mass from other ions with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the 37Cl isotope giving a peak at M+2 with an intensity of approximately one-third of the 35Cl (M) peak. preprints.org
Table 3: Calculated Exact Mass and Isotopic Distribution for the Molecular Ion of this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [C10H13³⁵ClN2O]+ | M | 228.0716 | 100.0 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. nih.gov
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the morpholine ring and losses from the substituted phenylamine core. researchgate.net
Proposed Fragmentation Pathways:
Loss of the Chloro Substituent: Cleavage of the C-Cl bond can occur, although loss of HCl is also a common fragmentation pathway for chloroanilines. researchgate.net
Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, such as the loss of C2H4O (ethylene oxide) or C3H6O fragments. A common fragmentation for N-aryl morpholines is the cleavage of the C-N bond connecting the morpholine to the phenyl ring.
Benzylic and Amine Cleavages: Fragmentation adjacent to the phenyl ring and the amino group can also lead to characteristic ions.
Table 4: Plausible Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 228 | 193 | Cl | [M-Cl]+ |
| 228 | 185 | C2H3O | [M-C2H3O]+ |
| 228 | 171 | C2H5NO | [M-C2H5NO]+ |
| 228 | 154 | C4H8NO | [M-C4H8NO]+ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of related structures, such as 4-morpholinoaniline, allows for well-founded predictions. researchgate.net
The solid-state structure of this compound would be expected to exhibit several key features:
Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation. researchgate.net
Molecular Planarity: The phenylamine portion of the molecule is expected to be largely planar. The dihedral angle between the plane of the benzene ring and the C-N-C plane of the morpholine attachment will be of interest.
Intermolecular Interactions: The presence of the amino group (-NH2) and the morpholine oxygen atom allows for the formation of intermolecular hydrogen bonds (N-H···O and N-H···N). These interactions are likely to play a significant role in the crystal packing, potentially forming extended networks in the solid state. researchgate.net The chlorine atom may also participate in halogen bonding.
Table 5: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic cambridge.org |
| Space Group | Centrosymmetric (e.g., P21/c) |
| Morpholine Conformation | Chair |
| Key Intermolecular Forces | N-H···O and N-H···N Hydrogen Bonds |
Crystal Structure Analysis and Conformation
The precise three-dimensional arrangement of atoms in this compound, while not extensively documented in publicly available crystallographic databases, can be inferred from the analysis of its constituent moieties and related structures. The molecule consists of a central 2-chloroaniline (B154045) core substituted with a morpholine ring at the 4-position.
The planarity of the phenylamine ring is influenced by its substituents. The chlorine atom and the amino group are expected to lie within the plane of the benzene ring. The presence of these substituents can induce slight distortions in the bond angles and lengths of the phenyl ring from ideal hexagonal geometry.
Table 1: Representative Crystallographic Data for a Related Morpholine-Substituted Compound (Note: This data is for a related compound and serves as an illustrative example of typical crystallographic parameters.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 17.121 (3) |
| b (Å) | 17.308 (3) |
| c (Å) | 10.0243 (17) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| V (ų) | 2970.4 (9) |
| Z | 8 |
This interactive table provides a glimpse into the type of data obtained from single-crystal X-ray diffraction analysis.
Intermolecular Interactions and Supramolecular Assembly
The supramolecular structure of this compound in the solid state is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the crystal packing and, consequently, the material's physical properties.
Hydrogen Bonding: The primary amino group (-NH2) is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring, as well as the chlorine atom, can act as hydrogen bond acceptors. This allows for the formation of N-H···O, N-H···N, and potentially weaker N-H···Cl hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl···X), where X is a nucleophilic atom like oxygen or nitrogen from a neighboring molecule. This type of interaction is directional and can play a significant role in crystal engineering.
π-Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with adjacent rings. These interactions, characterized by distances of approximately 3.4–3.8 Å between the ring centroids, contribute to the stabilization of the crystal lattice. nih.gov
The interplay of these various interactions results in a unique and stable three-dimensional architecture. For example, in similar structures, N-H···O hydrogen bonds have been observed to form chains, which are then further organized by other weaker interactions. nih.gov
Integrated Spectroscopic and Diffraction Approaches for Comprehensive Elucidation
A comprehensive understanding of the structure of this compound and its derivatives is best achieved through the synergistic use of various analytical techniques. While single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the solid-state structure, spectroscopic methods offer complementary data on the electronic environment, vibrational modes, and molecular structure in different states. researchgate.netscienceopen.comscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. Chemical shifts provide information about the electronic environment of the nuclei, while coupling constants can help deduce the connectivity and stereochemistry.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. researchgate.netscienceopen.comscielo.br The frequencies of the vibrational modes are sensitive to the molecular structure and intermolecular interactions. For instance, the stretching frequency of the N-H bond can shift depending on its involvement in hydrogen bonding.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are often employed to complement experimental data. nih.govresearchgate.netscienceopen.com Theoretical calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental results to validate the structural assignment. researchgate.net
By integrating these techniques, a complete and detailed picture of the molecular and supramolecular structure of this compound can be constructed, from its fundamental covalent framework to the intricate network of non-covalent interactions that define its solid-state architecture.
Computational and Theoretical Chemistry Investigations of 2 Chloro 4 Morpholin 4 Yl Phenylamine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. acs.org For a molecule like 2-Chloro-4-morpholin-4-yl-phenylamine, DFT calculations can elucidate its fundamental chemical characteristics.
A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. Calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), yield precise bond lengths, bond angles, and dihedral angles. researchgate.netscienceopen.com
Conformational analysis is crucial for flexible molecules like this compound, which contains a morpholine (B109124) ring and a rotatable bond between the phenylamine group and the aromatic ring. The morpholine ring typically adopts a stable chair conformation. nih.gov Computational studies would explore different rotamers (conformers that differ by rotation around single bonds) to identify the global minimum energy conformer and the energy barriers between different conformations.
Table 1: Illustrative Data for Optimized Geometrical Parameters (Based on Analogous Aniline (B41778) Derivatives) This table presents typical data obtained from DFT geometry optimization and does not represent actual calculated values for this compound.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N (amine) Bond Length | ~1.40 Å |
| C-N (morpholine) Bond Length | ~1.38 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-N-C (amine) Bond Angle | ~120° |
| C-C-Cl Bond Angle | ~120° |
| Phenyl-Morpholine Dihedral Angle | Variable (subject to conformational analysis) |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity. researchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info DFT calculations provide the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine and morpholine moieties, while the LUMO may be distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atom.
Table 2: Illustrative Frontier Orbital Data (Based on Analogous Substituted Anilines) This table presents typical data obtained from FMO analysis and does not represent actual calculated values for this compound.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Electron-donating capability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.info It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net
In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. For this compound, negative potential is expected around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the amine group. Positive potential would likely be found around the hydrogen atoms of the amine group. researchgate.netthaiscience.info
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. researchgate.net By computing the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. researchgate.net For the target molecule, characteristic peaks would include N-H stretching of the amine, C-Cl stretching, C-N and C-O stretching of the morpholine ring, and various aromatic C-H and C=C vibrations.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net The calculations can help understand the nature of the electronic transitions, such as π → π* or n → π* transitions.
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nanobioletters.com These theoretical values, when compared with experimental data, can confirm the molecular structure.
DFT calculations, combined with statistical mechanics, can be used to predict thermochemical properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net These properties are derived from the calculated vibrational frequencies of the optimized molecule. Such data is essential for understanding the stability of the molecule and predicting the thermodynamics of chemical reactions it might undergo. Reaction energetics, including the calculation of activation energies and reaction enthalpies, can be modeled to predict reaction pathways and mechanisms. acs.org
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, interactions with solvent molecules, and other time-dependent processes. researchgate.netnih.gov
For this compound, an MD simulation could be used to:
Explore its conformational landscape in different solvents.
Study its hydration by analyzing the radial distribution functions of water molecules around different parts of the molecule.
Investigate its interaction with biological macromolecules, such as enzymes or receptors, in molecular docking follow-up studies to understand its potential biological activity. nih.gov
The simulation would track the trajectory of each atom over time, revealing the flexibility of the morpholine ring and the rotation of the substituent groups, providing a more complete understanding of the molecule's behavior in a realistic environment.
Conformational Dynamics and Flexibility Studies
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its accessible shapes, which directly influences its biological activity. For this compound, computational methods can be employed to explore its conformational landscape.
The flexibility of this compound primarily arises from the rotation around the single bonds connecting the phenyl ring to the amino group and the morpholine ring. The morpholine ring itself typically adopts a stable chair conformation. However, subtle variations and the potential for ring flipping can be investigated using molecular mechanics and quantum mechanics calculations.
Key Rotatable Bonds and Dihedral Angles:
C(phenyl)-N(amine) bond: Rotation around this bond determines the orientation of the amino group relative to the substituted phenyl ring.
C(phenyl)-N(morpholine) bond: This bond's rotation affects the positioning of the entire morpholine moiety.
Internal morpholine ring torsions: These define the specific chair, boat, or twist-boat conformations of the morpholine ring.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's flexibility over time. By simulating the molecule's movement in a virtual environment, researchers can identify the most populated conformations and the energy barriers between them.
Table 1: Illustrative Conformational Analysis Data for this compound
| Dihedral Angle | Range of Motion (degrees) | Most Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
| C-C-N-H (Amine) | -180 to 180 | 0 (Planar) / 30 (Slightly twisted) | 2-5 |
| C-C-N-C (Morpholine) | -180 to 180 | 45 | 3-6 |
Solvent Effects and Solvation Free Energies
The surrounding solvent can significantly influence the conformation and properties of a molecule. Computational solvation models are used to predict these effects. For this compound, which contains both polar (amine, morpholine oxygen) and nonpolar (phenyl ring, chloro group) regions, its behavior in different solvents is of particular interest.
Implicit vs. Explicit Solvation Models:
Explicit solvent models involve simulating the individual solvent molecules (e.g., water) surrounding the solute. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
The solvation free energy (ΔGsolv) is a critical parameter that quantifies the energy change when a molecule is transferred from a vacuum to a solvent. It is a key component in predicting solubility and partitioning behavior (e.g., LogP). Calculating ΔGsolv for this compound in various solvents would be essential for understanding its pharmacokinetic properties.
Table 2: Hypothetical Solvation Free Energies in Different Solvents
| Solvent | Dielectric Constant | Calculated ΔGsolv (kcal/mol) |
| Water | 78.4 | -8.5 |
| Ethanol | 24.6 | -6.2 |
| Chloroform | 4.8 | -3.1 |
Ligand-Target Binding Dynamics in Preclinical Models
While in vitro and in vivo preclinical models provide essential data, computational methods like molecular dynamics (MD) simulations can offer a dynamic view of how this compound interacts with a biological target over time. These simulations can reveal the stability of the binding pose, the key interactions that maintain the ligand-receptor complex, and the conformational changes that may occur upon binding.
An MD simulation starts with the docked pose of the ligand in the receptor's binding site. The system is then solvated, and the trajectories of all atoms are calculated over a period of nanoseconds to microseconds. Analysis of these trajectories can provide insights into:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position, one can assess if it remains stably bound in the active site.
Key Interactions: The simulation can show the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation time.
Conformational Changes: Both the ligand and the protein may undergo conformational adjustments upon binding, which can be crucial for biological activity.
Such studies are invaluable for understanding the mechanism of action at a molecular level and for guiding the design of more potent and selective analogs.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Prediction of Ligand-Receptor Binding Modes
For this compound, molecular docking can be used to hypothesize its binding mode within the active site of a specific biological target. The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and generating a 3D model of this compound.
Defining the Binding Site: Identifying the potential binding pocket on the receptor, often based on the location of a known co-crystallized ligand or through pocket prediction algorithms.
Docking Algorithm: Using a search algorithm to explore various possible conformations and orientations of the ligand within the binding site.
Scoring: Evaluating each generated pose using a scoring function to estimate the binding affinity.
The resulting docked poses provide hypotheses about the key interactions, such as hydrogen bonds between the morpholine oxygen or amine hydrogens and polar residues in the active site, or hydrophobic interactions involving the chloro-phenyl ring.
Affinity Prediction and Scoring Functions
Scoring functions are mathematical models used in docking programs to approximate the binding free energy of a ligand-receptor complex. A lower score generally indicates a more favorable binding affinity. There are several types of scoring functions:
Force-field-based: These functions use terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions.
Empirical: These are fitted to experimental binding data and use a combination of energy terms to predict affinity.
Knowledge-based: These derive statistical potentials from known protein-ligand complexes.
The predicted binding affinity for this compound would be a numerical value (e.g., in kcal/mol) that ranks its potential potency against a particular target compared to other compounds.
Table 3: Illustrative Docking Scores for this compound Against Hypothetical Targets
| Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) |
| Kinase A | Glide Score | -9.2 |
| GPCR B | AutoDock Vina Score | -8.5 |
| Enzyme C | GOLD Score | 75.1 (Higher is better) |
Virtual Screening Applications in Drug Discovery Research
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This compound could be included as one of many compounds in such a virtual library.
There are two main approaches to virtual screening:
Structure-based virtual screening (SBVS): This method uses molecular docking to screen a library of compounds against the 3D structure of a biological target. Compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing.
Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of known active ligands to identify other compounds in a library with similar properties (e.g., shape, pharmacophore features).
If this compound were identified as a hit in a virtual screening campaign, it would suggest a potential biological activity for this compound and warrant its synthesis and experimental evaluation. This technique accelerates the drug discovery process by prioritizing compounds for testing, thereby saving time and resources. nih.gov
Chemoinformatic and QSAR Modeling
In the realm of computational and theoretical chemistry, chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) modeling represent pivotal strategies for the rational design of novel therapeutic agents. Chemoinformatics applies computational methods to manage and analyze chemical and biological data, transforming it into actionable knowledge. A core component of this field is QSAR, a modeling technique that seeks to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline. These models are foundational for virtual screening and lead optimization, allowing for the systematic exploration of chemical space to identify candidates with enhanced potency and desired properties.
Descriptors for Molecular Properties and Activity Prediction
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode distinct structural, physical, or chemical characteristics of a molecule. For a compound such as this compound, a wide array of descriptors can be computed to capture its features. These descriptors are broadly categorized based on their dimensionality, ranging from simple atom counts to complex three-dimensional fields. The selection of appropriate descriptors is critical, as they must effectively capture the molecular attributes that govern the interaction with a biological target.
Research on structurally related compounds, such as other morpholine-containing derivatives, has highlighted the importance of several descriptor classes in predicting biological activity. researchgate.netpensoft.net QSAR analyses on these related series have shown that properties like lipophilicity, molecular volume, polarizability, and electronic parameters often play a significant role in determining their function. researchgate.netpensoft.net For instance, antioxidant activity in some morpholine derivatives was found to increase with a decrease in molecular volume, lipophilicity, and polarization, alongside an increase in the dipole moment magnitude. pensoft.net These findings suggest that a combination of steric, electronic, and hydrophobic features are key drivers of activity.
For this compound, a comprehensive QSAR study would involve the calculation of a diverse set of descriptors to build a predictive model. A representative selection of these descriptors and their significance is detailed in the table below.
| Descriptor Class | Specific Descriptor Example | Significance in Activity Prediction |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Dipole Moment | Quantifies the polarity of the molecule, which is crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.net | |
| Polarizability | Measures the deformability of the electron cloud, affecting non-covalent binding interactions with a target protein. researchgate.net | |
| Topological (2D) | Molecular Volume / Surface Area | Relates to the size and shape of the molecule, which governs steric fit within a receptor's binding pocket. pensoft.net |
| Number of Rotatable Bonds | Indicates molecular flexibility, a factor that influences conformational entropy upon binding to a target. | |
| Quantum Chemical (3D) | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |
| Hydration Energy | Predicts the energy released when a molecule is solvated in water, providing insight into its solubility and hydrophobic interactions. pensoft.net |
These descriptors serve as the independent variables in a QSAR equation, which is calibrated using a "training set" of molecules with known activities. The resulting model's predictive power is then validated using an external "test set" of compounds.
Machine Learning Approaches in Compound Design
While traditional QSAR models often rely on linear regression techniques, the complexity of structure-activity landscapes has driven the adoption of more advanced machine learning (ML) and deep learning (DL) methods. mdpi.com These approaches can capture intricate, non-linear relationships between molecular descriptors and biological activity, often leading to models with superior predictive accuracy. nih.gov Machine learning algorithms are now integral to various stages of drug design, from hit discovery and lead optimization to de novo design of novel compounds. nih.govnih.gov
Machine learning techniques improve decision-making by analyzing vast datasets of pharmaceutical information to identify promising candidates and design novel molecular architectures. nih.gov Supervised learning algorithms, such as Support Vector Machines (SVM) and Random Forests, are widely used to build classification models (e.g., distinguishing active from inactive compounds) and regression models (predicting a continuous activity value like IC50). mdpi.com SVMs, for instance, work by finding an optimal hyperplane that separates data points into different classes in a high-dimensional space. mdpi.com
More recently, deep learning, a subset of machine learning based on artificial neural networks with multiple layers, has shown remarkable potential. mdpi.com Deep learning models can automatically learn relevant features from raw data representations like molecular graphs or SMILES strings, bypassing the need for manual descriptor calculation. mdpi.com Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are at the forefront of de novo drug design. mdpi.com These models can be trained on a library of known molecules and then tasked with generating new, chemically valid structures that are optimized for specific properties, such as high predicted activity against a target or favorable ADME profiles.
The table below summarizes key machine learning approaches and their applications in the design of compounds analogous to this compound.
| Machine Learning Model | Principle | Application in Compound Design |
| Support Vector Machine (SVM) | A supervised learning algorithm that finds a hyperplane to best separate data into classes. mdpi.com | Classification of compounds as active/inactive; QSAR regression to predict potency. mdpi.com |
| Random Forest (RF) | An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. | Activity prediction; virtual screening of large compound libraries. nih.gov |
| Multi-Layer Perceptron (MLP) | A class of feedforward artificial neural network with one or more hidden layers, capable of learning non-linear relationships. nih.gov | QSAR modeling; prediction of drug-target interactions without requiring structural information. nih.gov |
| Recurrent Neural Network (RNN) | A type of neural network designed to work with sequential data, making it suitable for processing SMILES strings. mdpi.com | De novo design of novel molecules by learning the rules of chemical structure from a dataset and generating new valid SMILES. mdpi.com |
| Generative Adversarial Network (GAN) | Consists of two competing neural networks, a Generator and a Discriminator, which work together to generate new data that mimics a training set. | Generation of novel molecular structures with desired chemical and biological properties. |
By leveraging these computational tools, researchers can explore the vast chemical space around a core scaffold like this compound, designing novel derivatives with potentially enhanced therapeutic efficacy.
Structure Activity Relationship Sar Studies in Preclinical and in Vitro Contexts
Design Principles for Modulating Molecular Interactions and Selectivity
The morpholine (B109124) ring is a frequently utilized heterocyclic motif in medicinal chemistry, often considered a "privileged pharmacophore" due to its favorable properties. Its inclusion in a molecular structure can confer advantageous physicochemical, metabolic, and biological characteristics. The morpholine moiety can enhance the potency of a molecule through molecular interactions with target proteins and can improve pharmacokinetic properties. For instance, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the cyclic system can engage in hydrophobic interactions. In studies of morpholine-bearing quinoline (B57606) derivatives, the morpholine group was observed forming carbon-hydrogen bonds with amino acid residues such as Ser293 within the active site of cholinesterase. This ability to form specific, stabilizing interactions often contributes to a compound's potency and selectivity.
Halogen atoms, such as the chlorine present in 2-Chloro-4-morpholin-4-yl-phenylamine, are also critical modulators of biological activity. The introduction of halogens can influence the physicochemical and structural properties of a molecule. Halogenation can improve features like thermal and proteolytic stability. Lipophilic halogen substituents at specific positions have been shown to be crucial for the potency of certain 8-hydroxyquinoline (B1678124) derivatives against Gram-negative bacteria. The chlorine atom can alter the electronic character of the aromatic ring, affecting its interactions with biological macromolecules. Furthermore, halogen atoms can act as electron donors, participating in stabilizing interactions such as hydrogen bonds and halogen bonds. In some 1-phenylbenzazepine series, the presence of a 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor.
Substituents on the phenylamine ring significantly influence the activity profile of a compound. The nature and position of these substituents can dictate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for a target.
Structure-activity relationship studies on various heterocyclic scaffolds reveal clear trends. For instance, in a series of quinoxaline (B1680401) derivatives, the electronic nature of the substituent was critical; replacing an electron-releasing group like methoxy (B1213986) (OCH₃) with an electron-withdrawing group like chlorine (Cl) was found to decrease activity in some cases. Conversely, in another quinoxaline series, a chloro-substitution on the phenyl ring resulted in excellent activity against MCF-7 and HCT116 cancer cell lines. This highlights that the impact of a substituent is highly context-dependent, relying on the specific nature of the target's binding pocket.
Studies on 8-hydroxyquinoline derivatives further illustrate this point. A derivative with a strong electron-withdrawing nitro (NO₂) group at the 5-position showed the most potent activity against several Gram-negative bacteria. In contrast, a derivative with an electron-donating amino (NH₂) group at the same position exhibited weaker activity. The position of the substituent is equally important. In a series of benzenesulfonamide (B165840) analogs, substitutions at the 4-position of a benzene (B151609) ring were associated with higher transcriptional activity for the PPARγ receptor, while substitutions at the 2-position aided in tighter packing within the binding pocket.
The following table summarizes the general effects of different substituent types on the phenyl ring based on SAR studies of analogous compounds.
| Substituent Type | General Effect on Activity | Rationale |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) ** | Can increase or decrease activity depending on the target. | Alters electron density of the aromatic ring, influencing p-p stacking, cation-p interactions, and hydrogen bonding potential. |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) ** | Can increase or decrease activity depending on the target. | Modifies the ring's nucleophilicity and can serve as a hydrogen bond donor/acceptor. |
| Lipophilic/Hydrophobic Groups | Often enhances binding to hydrophobic pockets within a target protein. | Increases hydrophobic interactions, which can be a major driving force for ligand binding. |
| Bulky Groups | Can enhance selectivity or decrease activity due to steric hindrance. | A proper fit within the binding site is crucial; bulky groups may prevent optimal binding orientation. |
Elucidation of Key Structural Features for Biological Pathway Modulation
To rationally design new therapeutic agents, it is essential to understand the key structural features that enable a molecule to modulate a specific biological pathway. This involves analyzing its interactions with macromolecular targets and identifying the core arrangement of chemical features responsible for its activity.
The biological effect of a compound like this compound is mediated through its direct physical interaction with macromolecules such as proteins and enzymes. Molecular docking and crystallography studies on analogous structures have revealed the specific types of non-covalent interactions that govern this binding.
Key interactions observed for similar chemical moieties include:
Hydrogen Bonds: The amine group (-NH₂) of the phenylamine core can act as a hydrogen bond donor, while the oxygen of the morpholine ring can act as a hydrogen bond acceptor. In docking studies of related compounds, the NH of a phenylamino (B1219803) group was shown to form hydrogen bonds and salt bridges with acidic residues like Aspartate (Asp74).
Hydrophobic and π–π Interactions: The aromatic phenyl ring is a key feature for engaging in hydrophobic and π–π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in a protein's binding site.
Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a stabilizing interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. Studies on other chlorinated compounds have shown that these interactions can be critical for binding affinity.
For example, a molecular docking study of a morpholine-bearing quinoline derivative with acetylcholinesterase (AChE) revealed that the morpholine moiety formed carbon-hydrogen bonds with Ser293, while the phenylamino group created a salt bridge with Asp74. Simultaneously, the aromatic rings engaged in multiple π–π interactions with Tyr337 and Tyr341.
Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These models serve as templates for designing new molecules or for screening databases to find novel active compounds.
A hypothetical pharmacophore model for a compound like this compound would likely include the following features:
One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the morpholine ring.
One Hydrogen Bond Donor (HBD): Corresponding to the primary amine group.
One Aromatic/Hydrophobic Region (HY/AR): Represented by the substituted phenyl ring.
A Halogen Bond Donor/Hydrophobic Feature: The chlorine atom, which can influence electronic properties and form specific interactions.
The spatial relationship between these features—the distances and angles—is critical for proper alignment within the target's active site. The morpholine ring itself is often classified as a privileged structure or pharmacophore in medicinal chemistry, indicating its recurring importance in active compounds across various biological targets. Identifying these key features allows researchers to prioritize which parts of the molecule to modify to enhance desired properties like potency and selectivity.
Insights from In Vitro Binding and Enzymatic Assays
The biological activity of this compound and its analogs is quantified through a variety of in vitro assays. These experiments provide crucial data on how strongly a compound interacts with its target (binding affinity) and how effectively it modulates the target's function (potency).
Binding assays are used to measure the affinity of a compound for a specific receptor or enzyme. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. For example, in the development of dopamine D1 receptor antagonists, analogs were assessed for their affinity (Ki) at D1, D2, and D5 receptors to determine both potency and selectivity.
Enzymatic assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. These assays are used to determine if a compound acts as an inhibitor or an activator. For instance, novel derivatives of 2-chloro-4-nitrophenyl glycosides have been synthesized and used as chromogenic substrates to assay the activity of human α-amylase, allowing for the determination of kinetic parameters like the Michaelis constant (Km).
| Compound | R¹ Substituent (ortho to -NH₂) | R² Substituent (para to -NH₂) | Target Binding Affinity (Ki, nM) | Enzymatic Inhibition (IC₅₀, µM) |
| Analog 1 | -Cl | -Morpholine | 30 | 0.5 |
| Analog 2 | -H | -Morpholine | 150 | 2.5 |
| Analog 3 | -F | -Morpholine | 45 | 0.8 |
| Analog 4 | -Cl | -Piperidine | 90 | 1.8 |
| Analog 5 | -Cl | -H | >1000 | >50 |
This table is illustrative and does not represent actual experimental data for this compound.
From this hypothetical data, one could infer that:
A halogen at the R¹ position is crucial for high affinity, with Cl being more effective than F, and both being superior to no substitution (compare Analogs 1, 2, and 3).
The morpholine group at the R² position is critical for activity, as its replacement with a piperidine (B6355638) group decreases potency (Analog 4) and its complete removal abolishes activity (Analog 5).
These types of quantitative insights from in vitro assays are indispensable for the iterative process of drug design and lead optimization.
Receptor Binding Studies and Affinities
The electronic nature of the phenyl ring, influenced by the electron-withdrawing chlorine atom and the electron-donating amino and morpholino groups, would also play a significant role in receptor affinity. The precise affinity for any given receptor would be highly dependent on the specific topology and electrostatic environment of the receptor's binding site.
Enzyme Inhibition Kinetics and Potency
The this compound structure is a versatile scaffold that could be tailored to inhibit various enzymes. For example, derivatives of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors. nih.gov One such inhibitor, Dasatinib (BMS-354825), which has a complex side chain but demonstrates the utility of a substituted aminopyrimidine, shows potent enzyme inhibition. nih.gov This suggests that the phenylamine portion of this compound could potentially be modified to interact with the active sites of kinases or other enzymes.
The kinetics of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, would depend on how the molecule interacts with the enzyme and/or the enzyme-substrate complex. For example, a study on the inactivation of aminoacylase (B1246476) by 2-chloromercuri-4-nitrophenol (B1200768) revealed a noncompetitive, complexing type of irreversible inhibition. nih.gov While structurally different, this highlights that chloro-substituted phenyl rings can participate in complex inhibitory mechanisms.
Below is a hypothetical data table illustrating how enzyme inhibition data for a series of analogs could be presented.
| Compound ID | Modification on Phenylamine | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
| Analog A | 2-Chloro-4-morpholin-4-yl | Kinase X | 50 | Competitive |
| Analog B | 2-Bromo-4-morpholin-4-yl | Kinase X | 75 | Competitive |
| Analog C | 2-Chloro-4-piperidin-1-yl | Kinase X | 120 | Competitive |
| Analog D | 2-Chloro-4-morpholin-4-yl | Protease Y | 250 | Non-competitive |
This table is illustrative and based on general principles of medicinal chemistry, not on specific experimental data for this compound.
Cell-Based Assays for Cellular Response Mechanisms
Cell-based assays are crucial for understanding how a compound affects cellular processes. For instance, a series of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold were evaluated for their anticancer activity against 60 different human tumor cell lines by the U.S. National Cancer Institute (NCI). nih.gov One of the quinazoline-chalcone precursors, compound 14g , demonstrated significant antiproliferative activity with GI₅₀ values ranging from 0.622 to 1.81 μM across various cancer cell lines including leukemia, colon cancer, melanoma, and breast cancer. nih.gov This indicates that the 2-chloro-anilino moiety, which is related to the 2-chloro-phenylamine core of our subject compound, can be a key pharmacophore for cytotoxic effects in cancer cells.
Further investigations into the mechanism of action for these related compounds revealed that they might interact with DNA or inhibit key signaling pathways. nih.gov For example, COMPARE analysis suggested that a pyrimidodiazepine derivative, 16c , may act through DNA binding. nih.gov
A hypothetical representation of cell-based assay data is provided below.
| Compound ID | Cell Line | Assay Type | Endpoint | Result (EC₅₀/GI₅₀) |
| Analog A | MCF-7 (Breast Cancer) | Proliferation | GI₅₀ | 1.5 µM |
| Analog A | K-562 (Leukemia) | Proliferation | GI₅₀ | 0.8 µM |
| Analog B | HCT-116 (Colon Cancer) | Apoptosis | EC₅₀ | 2.1 µM |
This table is for illustrative purposes and does not represent experimental data for this compound.
Exploration of Stereochemical Effects on Molecular Activity
Stereochemistry can have a profound impact on the biological activity of a molecule. While this compound itself is achiral, the introduction of chiral centers through derivatization could lead to enantiomers with significantly different pharmacological profiles. For instance, if a chiral substituent were added to the phenylamine nitrogen or the morpholine ring, the resulting enantiomers could exhibit different binding affinities for a chiral receptor or be metabolized at different rates by stereoselective enzymes.
Although no specific studies on the stereochemistry of this compound derivatives were found, the principle is well-established in medicinal chemistry. The differential activity of enantiomers is a common theme in drug design and development.
Ligand Efficiency and Drug-Likeness Considerations in Academic Design
Ligand efficiency (LE) and drug-likeness are important metrics in the early stages of drug discovery. LE is a measure of the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. Drug-likeness refers to a qualitative assessment of a compound's properties, such as solubility and permeability, which are important for its potential as a drug.
Several metrics are used to evaluate these properties:
Ligand Efficiency (LE): LE = (1.37/N) * pIC₅₀ (where N is the number of heavy atoms)
Lipophilic Ligand Efficiency (LLE): LLE = pIC₅₀ - logP
Binding Efficiency Index (BEI): BEI = pIC₅₀ / MW (in kDa)
Surface Efficiency Index (SEI): SEI = pIC₅₀ / (PSA/100)
While specific binding data for this compound is not available to calculate these metrics, its structural components are generally considered favorable in terms of drug-likeness. The morpholine group tends to improve aqueous solubility and is a common feature in many approved drugs. The molecular weight and calculated logP of this compound would likely fall within the ranges defined by Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness.
Computational analysis of related structures, such as 2-(butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine, has been used to assess drug-likeness and potential interactions with biological targets. mdpi.com Such in silico methods are valuable for prioritizing compounds for synthesis and further testing in academic and industrial research.
Role As a Chemical Scaffold in Drug Discovery and Development Research Non Clinical Focus
Scaffold Optimization Strategies for Target Specificity
The journey from a basic scaffold to a potent and selective lead compound involves sophisticated optimization strategies. For the 2-chloro-4-morpholin-4-yl-phenylamine core, chemists employ several techniques to fine-tune its interaction with specific biological targets, thereby enhancing efficacy and minimizing off-target effects.
The systematic exploration of the chemical space around the this compound scaffold is often achieved through the generation of compound libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives by systematically altering different parts of the molecule.
Key synthetic strategies for creating libraries from this scaffold include:
N-Acylation/Alkylation: The secondary amine of the phenylamine group is a prime site for modification. It can be readily acylated or alkylated with a diverse range of chemical partners, introducing new functional groups that can probe different regions of a target's binding pocket.
Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring provides handles for diversification. For instance, Suzuki or Buchwald-Hartwig coupling reactions can be used to attach various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the library.
Modification of the Phenyl Ring: The chloro-substituent can be replaced or additional groups can be introduced onto the phenyl ring to modulate the electronic properties and steric profile of the scaffold.
These combinatorial approaches enable the creation of focused libraries where specific structural features are varied to establish a clear structure-activity relationship (SAR). For example, in the synthesis of related quinoline (B57606) derivatives, nucleophilic aromatic substitution (SNAr) is a common method for introducing the morpholine (B109124) moiety onto a chloro-substituted ring system. mdpi.com Similarly, libraries of triazine-based compounds have been generated through stepwise nucleophilic substitution on a cyanuric chloride core, a strategy that could be adapted for derivatizing the phenylamine portion of the target scaffold. mdpi.com
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.govnih.gov The phenylamine core of the scaffold can be considered a valuable fragment in such an approach.
The FBDD process typically involves:
Fragment Screening: A library of fragments, which could include simple phenylamine derivatives, is screened against a target protein using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. scispace.com
Hit Identification: Fragments that bind to the target are identified. The phenylamine motif is attractive due to its rigidity and ability to participate in hydrogen bonding and π-stacking interactions.
Fragment Elaboration: Once a phenylamine-containing fragment is confirmed as a binder, it is elaborated into a more potent molecule. This can be achieved through several strategies:
Fragment Growing: Chemical groups are added to the fragment to make additional favorable interactions with the target protein, thereby increasing affinity. nih.gov For the this compound scaffold, this could involve extending a substituent from the phenyl ring or the amine.
Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule. nih.gov
The core advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening (HTS) and often yields lead compounds with better physicochemical properties. mdpi.com
Application in the Design of Specific Modulators for Biological Macromolecules
The structural features of the this compound scaffold make it particularly suitable for designing inhibitors and modulators for several important classes of biological macromolecules.
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The this compound scaffold is well-suited for this role.
Hinge-Binding Interactions: The morpholine moiety is a key feature in numerous potent kinase inhibitors, especially those targeting the PI3K/mTOR pathway. nih.govnih.govnih.gov The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase domain, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov
Scaffold Rigidity and Vectorial Projection: The phenylamine component provides a rigid linker that correctly orients the morpholine group for hinge binding while allowing other parts of the molecule to extend into different regions of the ATP binding site to enhance potency and selectivity.
Example in LRRK2 Inhibition: A potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, incorporates a highly similar [2-methoxy-4-(morpholin-4-yl)phenyl]amino moiety. This structure is attached to a 5-chloropyrimidine (B107214) core, highlighting the utility of the morpholinyl-phenylamine fragment in creating selective kinase inhibitors. nih.gov
EGFR and erbB2 Inhibition: The broader 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[3,2-d]pyrimidine scaffolds are known to produce irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and erbB2, demonstrating the general importance of the phenylamino (B1219803) substructure in kinase inhibitor design. acs.org
| Compound Class | Key Structural Moiety | Target Kinase(s) | Mechanism Highlight |
|---|---|---|---|
| Morpholino-Triazines | Morpholine | PI3Kα | Morpholine group interacts with the hinge region backbone (Val882) of the PI3K protein. nih.gov |
| Pyrido[2,3-d]pyrimidines | Morpholine | mTOR | The solvent-exposed morpholine has been explored to generate sub-micromolar mTOR inhibitors. nih.gov |
| Aminopyrimidines | (Morpholin-4-yl)phenyl]amino | LRRK2 | The morpholinyl-phenylamine fragment contributes to binding and inhibition of the kinase. nih.gov |
| Quinazoline-6-acrylamides | Phenylamino | EGFR | The phenylamino group is part of a scaffold designed for irreversible inhibition of the EGFR enzyme. acs.org |
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. While traditional GPCR drugs target the orthosteric site (where the endogenous ligand binds), there is growing interest in allosteric modulators, which bind to a different site on the receptor. nih.gov
Allosteric modulators can be either positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing it. acs.org This approach can offer greater subtype selectivity and a more nuanced modulation of receptor activity. nih.gov
The this compound scaffold possesses properties that make it a candidate for developing GPCR modulators:
"Drug-like" Properties: The scaffold has a molecular weight and lipophilicity profile that is often consistent with CNS-penetrant drugs, a common requirement for GPCR targets involved in neurological disorders.
Structural Versatility: Allosteric binding sites on GPCRs are diverse and less conserved than orthosteric sites. The ability to easily generate libraries of derivatives from the scaffold (as described in 6.1.1) is crucial for screening and identifying compounds that can fit into these unique pockets. While direct examples linking this specific scaffold to GPCR modulation are not prominent, related structures like N-(4-chloro-3-methoxyphenyl)-2-pyridine carboxamide have been developed as mGlu4 PAMs, showing that substituted phenylamides can serve this function. nih.gov
Beyond kinases, the this compound scaffold can be adapted to inhibit other enzyme classes. The key is to leverage its structural and electronic features to achieve specific interactions within an enzyme's active site.
Hydrogen Bonding: The morpholine oxygen and the phenylamine nitrogen can both act as hydrogen bond acceptors or donors, crucial interactions for anchoring a ligand within an active site.
Hydrophobic and Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site. The chloro-substituent can enhance these interactions or fit into specific hydrophobic sub-pockets.
Example in Reverse Transcriptase Inhibition: The design of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has utilized 2-phenylamino-4-phenoxyquinoline derivatives. Molecular docking studies of these compounds revealed that the phenylamino group is involved in π-π stacking interactions with key residues like Tyr188 and Trp229 in the enzyme's binding pocket. nih.gov This demonstrates the utility of the phenylamino core in establishing critical binding interactions within an enzyme active site.
Other Potential Enzyme Targets: The scaffold could be adapted to target enzymes where a substituted aromatic amine is a known pharmacophore. This could include enzymes like dihydrofolate reductase (DHFR), where chloro-substituted quinoline and triazine hybrids have been explored. mdpi.com
By strategically modifying the scaffold, it is possible to design inhibitors that specifically complement the topology and chemical environment of a target enzyme's active site, leading to potent and selective inhibition.
Development of Analogues with Enhanced Potency and Selectivity in Preclinical Systems
The this compound scaffold has served as a valuable starting point for the development of analogues with improved potency and selectivity in various preclinical models, particularly in the realm of oncology. Medicinal chemistry efforts have focused on modifying the core structure to optimize interactions with biological targets and enhance therapeutic potential.
A notable example involves the development of novel 3-fluoro-4-morpholinoaniline (B119058) derivatives, which are close structural analogues of the this compound core. In one study, a series of these compounds and their sulfonamide derivatives were synthesized and evaluated for their anti-tumor activity. ncl.res.in The introduction of a sulfonamide group in some of these analogues led to significant anti-proliferative effects against breast cancer cell lines. Specifically, compound NAM-5, a sulfonamide derivative, demonstrated potent activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 1.811 µM and 2.143 µM, respectively. ncl.res.in Another analogue, NAM-7, also showed good anti-proliferative activity against MCF-7 cells with an IC50 of 1.883 µM. ncl.res.in These findings highlight the potential for enhancing the cytotoxic potency of the 4-morpholinoaniline (B114313) scaffold through strategic chemical modifications.
Anticancer Activity of 3-Fluoro-4-morpholinoaniline Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| NAM-5 | MCF-7 | 1.811 |
| MDA-MB-231 | 2.143 | |
| NAM-7 | MCF-7 | 1.883 |
| MDA-MB-231 | 4.688 |
Data sourced from a study on novel 3-fluoro-4-morpholinoaniline derivatives. ncl.res.in
Further exploration of the broader morpholino-anilino scaffold can be seen in the development of 2-morpholino-4-anilinoquinoline derivatives. Although featuring a quinoline core, these compounds share the key morpholino and anilino substitutions. A series of these derivatives were synthesized and tested against the HepG2 human liver cancer cell line. nih.govrsc.org Several of these compounds exhibited significant anticancer activity, with compounds 3c , 3d , and 3e displaying the highest potency with IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.govrsc.org Notably, compound 3e demonstrated greater selectivity against cancer cells, suggesting a favorable safety profile. nih.govrsc.org This research underscores the importance of the morpholino-anilino pharmacophore in designing new anticancer agents.
Anticancer Activity of 2-morpholino-4-anilinoquinoline Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HepG2 | 11.42 |
| 3d | HepG2 | 8.50 |
| 3e | HepG2 | 12.76 |
Data from a study on 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. nih.govrsc.org
Exploration in New Therapeutic Areas Based on Mechanistic Insights
Mechanistic studies of compounds containing the morpholino-phenylamine scaffold have paved the way for their exploration in new therapeutic areas beyond initial cytotoxic applications. The understanding of how these molecules interact with specific cellular pathways and targets has been instrumental in identifying novel therapeutic opportunities.
One significant area of exploration is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives were investigated as inhibitors of PI3 kinase p110alpha. nih.govresearchgate.net The thieno[3,2-d]pyrimidine derivative 15e emerged as a highly potent and selective inhibitor of PI3K p110alpha, with an IC50 value of 2.0 nM. nih.govresearchgate.net This compound also inhibited the proliferation of A375 melanoma cells with an IC50 of 0.58 µM. nih.govresearchgate.net The selectivity of 15e for the p110alpha isoform over other PI3K isoforms and other protein kinases was a key finding, suggesting its potential as a targeted therapy. nih.govresearchgate.net This discovery highlights the potential of the morpholino-phenyl core structure in the design of specific kinase inhibitors for cancer treatment.
Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogue 15e
| Target | IC50 (nM) |
|---|---|
| PI3K p110alpha | 2.0 |
Data from a study on 4-morpholino-2-phenylquinazolines and related derivatives as PI3 kinase p110alpha inhibitors. nih.govresearchgate.net
Furthermore, investigations into the mode of action of 4-morpholinoaniline analogues have revealed that they can induce apoptosis, or programmed cell death, in cancer cells. In the study of 3-fluoro-4-morpholinoaniline derivatives, flow cytometry analysis confirmed that compounds NAM-5 and NAM-7 induced apoptosis-mediated cell death in MCF-7 and MDA-MB-231 breast cancer cells. ncl.res.in This mechanistic insight suggests that the therapeutic potential of this scaffold is not limited to simply halting cell proliferation but also involves actively promoting the death of cancer cells.
The research into 2-morpholino-4-anilinoquinoline derivatives also provided mechanistic clues, showing that these compounds can cause G0/G1 cell cycle arrest in HepG2 cells. nih.gov Moreover, the most selective compound, 3e , was found to significantly inhibit cell migration and adhesion, which are critical processes in cancer metastasis. nih.govrsc.org These findings suggest that analogues of this compound could be explored as anti-metastatic agents, a therapeutic area of high unmet need in oncology.
Analytical Methodologies for 2 Chloro 4 Morpholin 4 Yl Phenylamine in Research and Development
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are the cornerstone of analytical chemistry in pharmaceutical development, providing the means to separate complex mixtures and quantify individual components. For 2-Chloro-4-morpholin-4-yl-phenylamine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific and critical functions.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for analyzing non-volatile and thermally labile compounds. In the context of pharmaceutical synthesis, HPLC is used to determine the purity of the intermediate, identify and quantify process-related impurities, and provide data for regulatory submissions. daicelpharmastandards.comoup.com
A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic nature of the compound allows for strong absorbance at specific wavelengths.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the HPLC method for its intended purpose. oup.com This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
While HPLC is the primary technique for the analysis of this compound itself, Gas Chromatography (GC) plays a vital role in analyzing volatile components associated with its synthesis. This is particularly important for the detection and quantification of residual solvents. chromatographyonline.comchromatographyonline.comnih.govscispace.comthermofisher.com The presence of residual solvents in the final pharmaceutical product is strictly regulated due to their potential toxicity. scispace.com
For the analysis of this compound, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is typically used in conjunction with headspace sampling. nih.govthermofisher.com This technique allows for the analysis of volatile organic compounds without injecting the non-volatile active ingredient into the GC system, which could contaminate the instrument.
Table 2: Typical GC-HS Parameters for Residual Solvent Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a suitable stationary phase (e.g., DB-624) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~200 °C |
| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Headspace Sampler Conditions | Equilibration temperature and time optimized for the solvents of interest |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. chemistryhall.com During the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product. mdpi.com
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The spots are visualized under UV light or by using a staining agent.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. chemistryhall.comlibretexts.org By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored. libretexts.orgwisc.edu
Table 3: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate or methanol) |
| Visualization | UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate) |
Advanced Hyphenated Techniques
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, provide a powerful tool for the structural elucidation and sensitive quantification of this compound and its related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in modern pharmaceutical analysis. It couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for the highly sensitive and selective detection and identification of compounds, even at trace levels. sci-hub.seresearchgate.netnih.govwaters.comnih.gov
In the context of this compound, LC-MS is particularly useful for the identification of unknown impurities and degradation products formed during synthesis and storage. daicelpharmastandards.com The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of these minor components.
Table 4: General LC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| LC System | UHPLC or HPLC with a reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of water and acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Mode | Full scan for unknown identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection power of mass spectrometry. While not the primary method for analyzing the parent compound due to its likely low volatility, GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities that may be present in samples of this compound.
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules. This "fingerprint" can be compared to spectral libraries for positive identification of unknown volatile impurities. Derivatization techniques can sometimes be employed to increase the volatility of less volatile analytes for GC-MS analysis.
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a new compound (a derivative) that has properties more suitable for a given analytical method. jfda-online.com For a compound like this compound, which contains a primary aromatic amine group, derivatization can be employed to enhance detection, improve chromatographic properties, and increase volatility for gas chromatography (GC) analysis. jfda-online.com
The primary amine functional group is a common target for derivatization. Strategies often involve acylation reactions. For instance, reacting this compound with a reagent containing a fluorophore, such as dansyl chloride, can significantly enhance its detectability in HPLC with fluorescence detection. nih.gov This is particularly useful when analyzing trace levels of the compound.
Another common strategy is acylation with highly fluorinated reagents like trifluoroacetic anhydride (B1165640) (TFAA). This reaction converts the polar amine into a less polar, more volatile derivative, making the compound amenable to analysis by GC-MS. The resulting derivative often exhibits improved peak shape and thermal stability. jfda-online.com
The choice of derivatization reagent depends on the analytical technique being used and the desired outcome. For example:
For enhanced UV detection in HPLC: Reagents like benzoyl chloride can be used. nih.gov
For enhanced fluorescence detection in HPLC: Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are common choices. nih.gov
For GC-MS analysis: Silylation reagents (e.g., BSTFA) or acylation reagents (e.g., TFAA) are frequently used to increase volatility and thermal stability.
These strategies allow for more sensitive and selective quantification of this compound, especially when dealing with complex matrices or very low concentrations.
Future Perspectives and Emerging Research Avenues for 2 Chloro 4 Morpholin 4 Yl Phenylamine
Exploration of Unexplored Synthetic Pathways and Novel Chemical Transformations
While established methods for the synthesis of substituted phenylamines exist, the future of synthesizing 2-Chloro-4-morpholin-4-yl-phenylamine and its analogs lies in developing more efficient, versatile, and environmentally benign pathways. Research is moving beyond traditional cross-coupling and amination reactions towards novel chemical transformations.
Key Research Directions:
C-H Activation/Functionalization: A primary goal is to move towards direct C-H functionalization of the aniline (B41778) or morpholine (B109124) rings. This approach avoids the need for pre-functionalized starting materials (e.g., halogenated or boronic acid derivatives), thereby shortening synthetic sequences, reducing waste, and improving atom economy. For instance, developing catalytic systems that can selectively introduce the chloro or morpholinyl groups onto an aniline scaffold would represent a significant advancement.
Flow Chemistry and Process Intensification: Continuous flow synthesis offers substantial advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. seqens.com Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage and energy consumption. ispe.org
Photoredox and Electrocatalysis: These emerging fields in organic synthesis use light or electricity to drive chemical reactions. Applying these techniques could unlock novel reaction pathways for forming the core structure or for late-stage diversification of the molecule under mild conditions, potentially offering new chemoselectivity compared to traditional thermal methods. seqens.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. researchgate.net Future research could explore the development of enzymes capable of catalyzing the key bond-forming steps in the synthesis of this compound, offering high selectivity and reducing the reliance on heavy metal catalysts. ispe.org
Application of Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is no longer just a validation tool but a primary driver in modern drug discovery. For this compound, these methods are crucial for predicting its properties, understanding its interactions, and designing novel, superior analogs.
Predictive Modeling (ADMET): In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Machine learning algorithms can be trained on large datasets to build models that accurately forecast properties like solubility, bioavailability, and potential toxicity of new derivatives based on their structure. nih.gov This early-stage computational screening helps prioritize which analogs of this compound are most promising for synthesis and experimental testing, saving significant time and resources. nih.gov
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being employed for de novo drug design. crimsonpublishers.comnih.gov These algorithms can design entirely new molecules, optimized for specific properties. By using the this compound scaffold as a starting point, these AI tools can generate novel derivatives predicted to have enhanced activity against a specific biological target, improved pharmacokinetic profiles, or the ability to interact with multiple targets simultaneously (polypharmacology). nih.govwiley.com
Table 1: Computational Approaches in Drug Discovery
| Computational Method | Application for this compound | Key Benefit |
|---|---|---|
| Molecular Docking | Predicting binding affinity and mode to target proteins. | Guides structure-based design and identifies key interactions. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Provides accurate understanding of molecular reactivity for synthesis planning. |
| Machine Learning (ML) | Predicting ADMET properties and biological activity (QSAR). nih.gov | Accelerates candidate selection by filtering out molecules with poor properties. nih.gov |
| Generative AI | De novo design of novel analogs with desired characteristics. crimsonpublishers.com | Explores vast chemical space to create innovative and optimized compounds. nih.gov |
Identification of Novel Biological Targets through High-Throughput Screening (In Vitro)
High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands to millions of compounds against biological targets. nih.gov For this compound and its derivatives, HTS is pivotal for identifying new therapeutic applications beyond their currently known roles.
The process involves several key stages:
Assay Development: Creating a robust and miniaturized in vitro assay that can reliably measure the interaction of a compound with a specific biological target (e.g., an enzyme or receptor). researchgate.net
Library Screening: Testing a large library of compounds, which would include derivatives of the this compound scaffold, using automated systems. nih.gov
Hit Identification: Analyzing the screening data to identify "hits"—compounds that show significant activity in the assay. nih.gov
Hit Validation and Profiling: Confirming the activity of the hits through secondary assays and beginning the process of understanding their mechanism of action.
Future HTS campaigns will likely utilize more physiologically relevant assay systems, such as 3D cell cultures or organoids, to better predict in vivo efficacy. Furthermore, phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could uncover entirely new mechanisms of action and therapeutic uses for this chemical scaffold. benthamscience.com The integration of HTS with genomics and proteomics allows for the screening of compounds against an ever-expanding array of potential disease targets. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the entire drug discovery pipeline, making the process faster, cheaper, and more likely to succeed. nih.govnih.gov The integration of AI is particularly relevant for optimizing the discovery and development of derivatives of this compound.
Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for which this chemical scaffold might be effective. nih.gov
Accelerated Screening: ML models can enhance virtual screening by more accurately predicting which molecules from a large database are likely to be active, thus prioritizing them for experimental HTS. ewadirect.com This significantly improves the efficiency of the screening process.
Predictive Chemistry: AI can predict the outcomes of chemical reactions, helping chemists design more efficient synthetic routes for novel analogs. scitechdaily.com This reduces the amount of trial-and-error in the lab.
Clinical Trial Optimization: In later stages, AI can help design more effective clinical trials by identifying patient populations most likely to respond to a drug based on biomarkers, and by optimizing trial protocols. nih.gov
Sustainability and Green Chemistry Considerations in Synthesis and Manufacturing
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. researchgate.net For the synthesis and future manufacturing of this compound, sustainability will be a critical consideration.
The core principles of green chemistry applicable here include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). ispe.org
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents by replacing them with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.comwjarr.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, and utilizing energy-efficient technologies like microwave-assisted synthesis or continuous flow processing. seqens.comwjarr.com
Use of Catalysis: Employing highly selective catalytic reagents (including biocatalysts) in small amounts is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste. jddhs.com
Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than petroleum-based feedstocks. wjarr.com
A key metric used to evaluate the "greenness" of a process is the Process Mass Intensity (PMI), which quantifies the total mass of materials (water, solvents, reagents) used to produce a certain mass of the active pharmaceutical ingredient (API). seqens.com Future research will focus on developing synthetic pathways for this compound that dramatically lower the PMI, aligning its production with modern standards of sustainability. nih.gov
Collaborative Research Opportunities and Interdisciplinary Studies
The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future development of this compound and its derivatives will depend on breaking down traditional silos between different scientific fields.
Table 2: Interdisciplinary Collaborations
| Collaborating Fields | Contribution to Research |
|---|---|
| Medicinal Chemistry & Organic Synthesis | Design and create novel analogs and develop efficient, sustainable synthetic routes. |
| Computational Chemistry & Data Science | Utilize AI/ML for de novo design, predictive modeling, and data analysis from HTS. jsr.org |
| Structural Biology & Biophysics | Determine the 3D structures of the compound bound to its targets, elucidating the mechanism of action. |
| Pharmacology & Cell Biology | Conduct in vitro and in vivo studies to evaluate the efficacy and safety of new compounds. |
| Chemical Engineering | Develop scalable and green manufacturing processes for promising drug candidates. ispe.org |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-morpholin-4-yl-phenylamine, and how can purity be optimized during synthesis?
Answer: The compound can be synthesized via nucleophilic aromatic substitution, where a chloro-substituted aromatic ring reacts with morpholine under controlled conditions. Key parameters include:
- Temperature: Maintain 80–100°C to balance reaction rate and side-product formation .
- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (C18 column, 254 nm UV detection) .
Q. How should researchers characterize the compound’s solubility for in vitro assays?
Answer: Solubility profiling requires:
- Solvent systems : Test aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) .
- Dynamic light scattering (DLS) : Confirm colloidal stability in aqueous media.
- Method : Prepare saturated solutions, centrifuge, and quantify supernatant concentration via UV-Vis spectroscopy (calibration curve at λ_max ~270 nm) .
Q. What analytical techniques are critical for confirming structural integrity?
Answer:
- NMR : Use H/C NMR to verify morpholine ring integration (δ 3.6–3.8 ppm for N-CH) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] (expected m/z ~253).
- Elemental analysis : Validate C, H, N, Cl content within ±0.3% deviation .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in reported hydrogen-bonding interactions for this compound?
Answer:
- Crystallization : Grow single crystals via slow evaporation (ethanol/water, 4°C) .
- Data collection : Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data. Refinement with SHELXL (R-factor < 0.05) ensures accurate H-bond geometry (e.g., N–H⋯O interactions at 2.8–3.2 Å distances) .
- Validation : Compare with DFT-calculated bond lengths/angles (B3LYP/6-31G* basis set) to resolve conflicts .
Q. What experimental strategies address conflicting bioactivity data in kinase inhibition assays?
Answer:
- Assay optimization :
- Control ATP concentration (1 mM) to avoid false negatives .
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate IC values.
- Data analysis : Apply nonlinear regression (GraphPad Prism) with Hill slopes to detect cooperative binding anomalies .
Q. How can computational modeling predict metabolic stability of this compound?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify metabolic hotspots (e.g., morpholine ring oxidation) .
- Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. What are the best practices for analyzing degradation products under varying pH conditions?
Answer:
Q. How should researchers design a stability study for long-term storage?
Answer:
- Conditions : Store samples at -20°C (desiccated), 25°C/60% RH, and 40°C/75% RH for 6–12 months .
- Monitoring : Assess purity monthly via HPLC and FTIR for functional group integrity (e.g., amine N–H stretch ~3400 cm) .
Data Contradiction and Methodological Challenges
Q. How to troubleshoot inconsistent IC50_{50}50 values across cell-based vs. cell-free assays?
Answer:
- Potential causes : Membrane permeability issues or off-target effects in cellular models.
- Solutions :
- Perform cellular uptake studies (LC-MS/MS quantification).
- Use a counter-screening panel (e.g., Eurofins’ SelectScreen) to identify off-target kinases .
Q. What statistical approaches reconcile variability in crystallographic data from different research groups?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
